![molecular formula C11H12O2S B070884 1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one CAS No. 175203-51-7](/img/structure/B70884.png)
1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one is an organic compound with the molecular formula C11H12O2S It is characterized by the presence of a thienyl group attached to an ethanone moiety, with a hydroxy-methylbutynyl substituent
Preparation Methods
The synthesis of 1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-thiophenecarboxaldehyde and 3-hydroxy-3-methyl-1-butyne.
Reaction Conditions: The key step involves the coupling of 2-thiophenecarboxaldehyde with 3-hydroxy-3-methyl-1-butyne under basic conditions, often using a base like potassium carbonate in an appropriate solvent such as dimethylformamide.
Industrial Production: On an industrial scale, the reaction may be optimized for higher yields and purity, involving the use of catalysts and controlled reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The thienyl ring can undergo electrophilic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include oxidized or reduced derivatives and substituted thienyl compounds.
Scientific Research Applications
1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one involves its interaction with molecular targets through its functional groups:
Molecular Targets: The hydroxy and carbonyl groups can form hydrogen bonds and interact with active sites of enzymes or receptors.
Pathways Involved: The compound can participate in metabolic pathways involving oxidation-reduction reactions and conjugation with other biomolecules.
Comparison with Similar Compounds
1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one can be compared with similar compounds such as:
5-(3-Hydroxy-3-methylbut-1-yn-1-yl)nicotinic acid: Similar in having a hydroxy-methylbutynyl group but differs in the presence of a nicotinic acid moiety.
1,3-bis(3-hydroxy-3-methylbut-1-ynyl)benzene: Contains two hydroxy-methylbutynyl groups attached to a benzene ring.
But-3-yn-1-ylbenzene: Features a butynyl group attached to a benzene ring, lacking the hydroxy and thienyl functionalities.
Properties
IUPAC Name |
1-[5-(3-hydroxy-3-methylbut-1-ynyl)thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S/c1-8(12)10-5-4-9(14-10)6-7-11(2,3)13/h4-5,13H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXNKLZPFBADFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C#CC(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349798 |
Source


|
| Record name | 1-[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-51-7 |
Source


|
| Record name | 1-[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

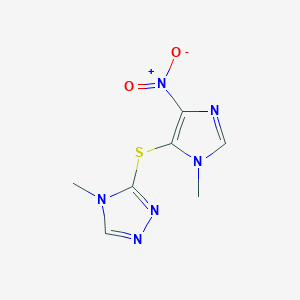


![4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B70816.png)
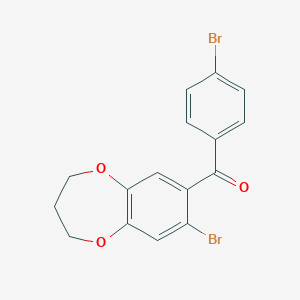

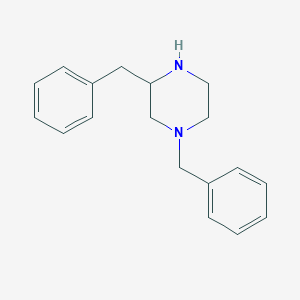
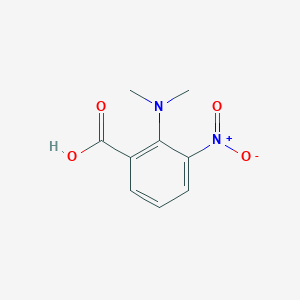
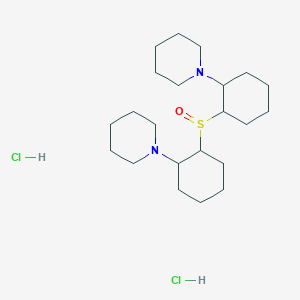


![(1S,2R,4S,6S)-2-methyl-6-propan-2-yl-3-oxatricyclo[4.1.0.02,4]heptane](/img/structure/B70828.png)
![2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane](/img/structure/B70830.png)
